
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate typically involves the reaction of 2,5-difluoroaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new carbamate derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(2,4-difluorophenyl)carbamate
- 2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate
- 2,2,2-trifluoroethyl N-(2,6-difluorophenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both trifluoroethyl and difluorophenyl groups imparts distinct physicochemical properties, making it valuable for various applications .
Biological Activity
2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoroethyl group and a difluorophenyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
The chemical formula for this compound is with a molecular weight of 255.14 g/mol. The structural representation includes several fluorine atoms that enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 255.14 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing carbamate moieties can act as enzyme inhibitors or modulators in various biochemical pathways.
- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The presence of fluorine atoms may enhance binding affinity and selectivity towards AChE.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, its structural similarity to known anticancer agents indicates potential for inducing apoptosis in tumor cells.
Case Studies
Recent investigations have focused on the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's, the compound showed promise as an AChE inhibitor. Its ability to cross the blood-brain barrier (BBB) could make it a candidate for further neuroprotective studies.
Research Findings
A comprehensive analysis of the literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Some studies indicate that fluorinated carbamates possess antimicrobial properties due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
- Plant Protection Agents : The compound has been explored as a potential pesticide due to its effectiveness against specific pests and pathogens in agricultural settings. Its structural characteristics may enhance its efficacy as an agrochemical.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate?
The synthesis typically involves carbamate formation via reaction of 2,5-difluoroaniline with 2,2,2-trifluoroethyl chloroformate. Key steps include:
- Amine activation : The 2,5-difluorophenylamine is deprotonated using a base (e.g., triethylamine) to enhance nucleophilicity.
- Carbamate coupling : Reaction with 2,2,2-trifluoroethyl chloroformate under anhydrous conditions at 0–5°C to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling stoichiometry and solvent polarity .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : NMR is essential for confirming fluorinated substituents, while NMR resolves aromatic and carbamate proton environments .
- X-ray crystallography : Resolves solid-state conformation, hydrogen bonding, and steric effects of fluorine atoms (e.g., C–F···H interactions) .
- HPLC-MS : Validates purity and molecular weight, particularly for detecting hydrolytic degradation products .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Temperature : Storage at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group.
- Solvent : Dissolution in dry aprotic solvents (e.g., DMF, DMSO) reduces degradation compared to protic solvents .
- Light sensitivity : Amber vials are advised to mitigate photolytic cleavage of the C–O bond in the carbamate .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction yields during scale-up synthesis?
Discrepancies arise from:
- Solvent effects : Polar solvents (e.g., THF) stabilize intermediates but may promote hydrolysis. Kinetic studies using in-situ IR spectroscopy can identify optimal solvent systems .
- Temperature gradients : Non-uniform heating in large batches leads to incomplete coupling. Microreactor systems improve heat transfer and yield consistency .
- Catalyst degradation : Residual moisture deactivates bases like NaH; Karl Fischer titration ensures solvent dryness .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Simulate transition states for carbamate hydrolysis, highlighting electron-withdrawing effects of fluorine substituents that stabilize the carbonyl group .
- Molecular dynamics : Predict solvation effects on reactivity, such as solvent accessibility to the carbamate’s electrophilic carbon .
- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with hydrolysis rates .
Q. What strategies resolve crystallographic data contradictions in fluorine-containing carbamates?
- High-resolution XRD : Resolves disorder in fluorine atoms caused by rotational flexibility. Synchrotron sources improve data quality for low-symmetry crystals .
- Dynamic NMR : Detects conformational exchange in solution, clarifying discrepancies between solid-state and solution-phase structures .
- Electron density maps : Multipole refinement models differentiate between static disorder and dynamic motion in fluorine positions .
Q. Methodological Considerations
Q. How are fluorinated intermediates optimized for regioselective functionalization?
- Directed ortho-metalation : Use of directing groups (e.g., sulfonyl) on the difluorophenyl ring enables selective C–H activation .
- Fluorine-directed coupling : Pd-catalyzed cross-coupling leverages fluorine’s electronegativity to enhance oxidative addition efficiency .
Q. What role do fluorine atoms play in modulating biological activity?
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative studies with non-fluorinated analogs .
- Binding affinity : Fluorine’s hydrophobic and electrostatic effects enhance interactions with aromatic residues in enzyme active sites (e.g., DPP-4 inhibitors) .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c10-5-1-2-6(11)7(3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFBDYYEBFVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)OCC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219961 | |
Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-93-9 | |
Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2,5-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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